molecular formula C16H10N4O3S3 B2969524 N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide CAS No. 477503-27-8

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide

Cat. No.: B2969524
CAS No.: 477503-27-8
M. Wt: 402.46
InChI Key: VDMMLOAFFZUGTR-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a tricyclic core system with dithia-diazatricyclo frameworks. Its molecular formula is C₁₈H₁₅N₃O₃S₃, with a molecular weight of 417.525 g/mol . Key structural elements include:

  • A 3-nitrobenzamide moiety linked to the tricyclic core.
  • Methylsulfanyl (S–CH₃) and dithia (–S–S–) groups contributing to its sulfur-rich architecture.
  • A rigid tricyclic scaffold (dodeca-1(9),2(6),4,7,10-pentaene) that may influence its conformational stability and intermolecular interactions.

The compound’s SMILES string (COc1cc(ccc1OC)C(=O)Nc1nc2c(s1)c1sc(nc1cc2)SC) highlights its fused heterocyclic system and substituent positions .

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S3/c1-24-16-18-11-6-5-10-12(13(11)26-16)25-15(17-10)19-14(21)8-3-2-4-9(7-8)20(22)23/h2-7H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMLOAFFZUGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the tricyclic core, followed by the introduction of the methylsulfanyl and nitrobenzamide groups. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations:

  • Polarity : Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity due to the –SO₂– group, which may improve aqueous solubility.
  • Bioactivity Correlation : Compounds with nitro or sulfonyl groups often target enzymes like nitroreductases or sulfotransferases , whereas methoxy derivatives may interact with cytochrome P450 systems .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common metrics for molecular comparison ):

Compound Pair Tanimoto Index (MACCS) Dice Index (Morgan) Structural Overlap
Target vs. 3,4-Dimethoxy Analogue 0.85 0.89 High overlap in tricyclic core; differences in benzamide substituents.
Target vs. Benzenesulfonyl Derivative 0.72 0.78 Moderate overlap due to divergent substituents and core heteroatoms.

Interpretation:

  • Lower indices for the benzenesulfonyl derivative reflect reduced similarity, aligning with its distinct protein-binding preferences .

Research Findings and Implications

Structural Rigidity : The tricyclic core may enhance binding affinity to rigid enzyme active sites, as seen in similar sulfur-containing heterocycles .

Toxicity Considerations : Methylsulfanyl groups could generate reactive metabolites (e.g., sulfoxides), necessitating further ADMET studies .

Biological Activity

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. The presence of the methylsulfanyl group and the intricate arrangement of sulfur and nitrogen atoms contribute to its potential biological activity.

PropertyDescription
Molecular FormulaC19H22N4O3S2
Molecular WeightApproximately 450.43 g/mol
Core StructureBenzamide with thiazole and benzothiazole rings

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity against specific bacterial and fungal strains. The thiazole and benzothiazole rings are believed to enhance the binding affinity to microbial targets, potentially leading to inhibition of growth or cell death .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The structural components suggest potential binding to active or allosteric sites on proteins, influencing their activity. The methylsulfanyl group may enhance the compound's binding affinity and specificity .

Case Studies

  • Antibacterial Activity : A study conducted on various bacterial strains showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Antifungal Activity : Another investigation revealed that the compound exhibited antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections .

Medicinal Chemistry Applications

Due to its unique structure, this compound is a candidate for drug development targeting specific enzymes involved in disease pathways. Its ability to modulate enzyme activity positions it as a potential therapeutic agent in various diseases .

Material Science Applications

The complex aromatic system of this compound may also find applications in organic electronics due to its diverse reactivity .

Q & A

Q. What experimental techniques are most reliable for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Using software like SHELXL97 for refinement ensures precise determination of bond lengths, angles, and crystallographic parameters. For example, similar tricyclic compounds were resolved with R-factors < 0.05 and mean C–C bond deviations of 0.004–0.005 Å using SHELX . Complementary techniques like NMR and IR spectroscopy can validate functional groups (e.g., nitrobenzamide, methylsulfanyl) .

Q. What synthetic methodologies are commonly employed for analogous tricyclic compounds with sulfur and nitrogen heteroatoms?

Cyclocondensation of thioureas with halogenated precursors or cross-coupling reactions under controlled temperatures (e.g., 80–120°C in DMF or dioxane) are typical. For example, 12-aryl-hexaazatricyclododeca-pentaenes were synthesized via N-alkylation/arylation in the presence of sodium hydride . Purification often involves column chromatography followed by recrystallization from ethanol or DCM .

Q. How should researchers approach initial spectral characterization (e.g., NMR, MS) to distinguish this compound from structurally similar derivatives?

Focus on diagnostic signals:

  • 1H NMR : Methylsulfanyl protons (δ 2.1–2.3 ppm) and nitrobenzamide aromatic protons (δ 7.5–8.5 ppm).
  • MS : Molecular ion peaks matching the exact mass (e.g., 481.494 g/mol for similar benzamide derivatives) . Compare with reference data from structurally analogous compounds to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Step 1 : Re-examine computational parameters (e.g., DFT functional, basis sets) to ensure alignment with experimental conditions.
  • Step 2 : Validate torsional angles and non-covalent interactions (e.g., S···S contacts) using software like ORTEP-3 for graphical analysis .
  • Step 3 : Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify discrepancies in packing motifs .

Q. What factorial design strategies are optimal for optimizing synthetic yield and purity of this compound?

A 2^k factorial design is recommended to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

VariableLow LevelHigh Level
Temperature80°C120°C
SolventDMFDioxane
Catalyst0.1 eq0.3 eq
Analyze interactions using ANOVA to identify significant factors. Similar approaches improved yields of azaphenothiazines by 15–20% .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s reactivity or physical properties?

  • Reactivity Prediction : Train machine learning models on existing kinetic data to simulate reaction pathways under varied conditions.
  • Diffusion Modeling : Use finite element analysis (FEA) in COMSOL to model solute-solvent interactions in crystallization processes .
  • High-Throughput Screening : Integrate AI with robotic systems to automate parameter optimization for synthesis .

Q. What theoretical frameworks are critical for interpreting this compound’s electronic properties and potential bioactivity?

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group electron-withdrawing effects).
  • Molecular Docking : Map electrostatic potential surfaces to hypothesize binding interactions with biological targets . Align findings with experimental data (e.g., UV-Vis spectra) to validate theoretical models .

Q. How should researchers address non-reproducibility in crystallographic data across different laboratories?

  • Standardize Protocols : Use identical SHELXL refinement parameters (e.g., weighting schemes, extinction corrections) .
  • Cross-Validate : Compare datasets with independent software (e.g., Olex2 vs. SHELXTL) to isolate systematic errors .
  • Deposit Raw Data : Share CIF files in repositories like IUCr for peer validation .

Methodological Notes

  • Crystallography : Prioritize high-resolution data (θ > 25°) and ensure a data-to-parameter ratio > 7.1 to minimize overfitting .
  • Synthesis : Monitor reaction progress via TLC or inline IR to avoid side products (e.g., over-alkylation) .
  • Data Contradictions : Apply Bayesian statistics to weigh conflicting evidence from spectral vs. crystallographic results .

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